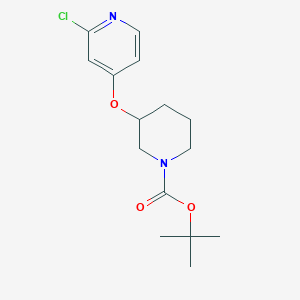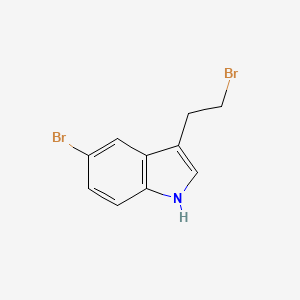
1H-Indole, 5-bromo-3-(2-bromoethyl)-
描述
1H-Indole, 5-bromo-3-(2-bromoethyl)- is a halogenated heterocyclic compound with the molecular formula C10H9Br2N and a molecular weight of 302.99 g/mol . This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .
准备方法
The synthesis of 1H-Indole, 5-bromo-3-(2-bromoethyl)- typically involves the bromination of indole derivatives. One common method includes the reaction of indole with N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane . The reaction conditions often require a temperature range of 0-25°C and a reaction time of several hours to ensure complete bromination .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts and advanced purification techniques to obtain high-purity products .
化学反应分析
1H-Indole, 5-bromo-3-(2-bromoethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of indole derivatives with reduced bromine content.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions include β-carboline derivatives and other indole-based compounds .
科学研究应用
1H-Indole, 5-bromo-3-(2-bromoethyl)- has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1H-Indole, 5-bromo-3-(2-bromoethyl)- involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to changes in their structure and function . These interactions can modulate various biological pathways and processes, making the compound useful in the study of cellular mechanisms and drug development .
相似化合物的比较
1H-Indole, 5-bromo-3-(2-bromoethyl)- can be compared with other similar compounds, such as:
1-Bromo-2-(3-indolyl)ethane: Similar in structure but with different bromination patterns.
2-(3-Indolyl)ethyl bromide: Another brominated indole derivative with distinct reactivity and applications.
3-(2-Bromoethyl)-1H-indole: A closely related compound with similar chemical properties and uses.
The uniqueness of 1H-Indole, 5-bromo-3-(2-bromoethyl)- lies in its specific bromination pattern, which imparts distinct reactivity and makes it suitable for specific synthetic and research applications .
属性
IUPAC Name |
5-bromo-3-(2-bromoethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQDUYHYXKRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2752810.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2752811.png)
![5-methyl-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2752812.png)

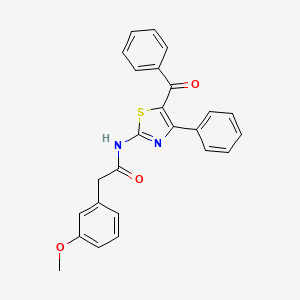
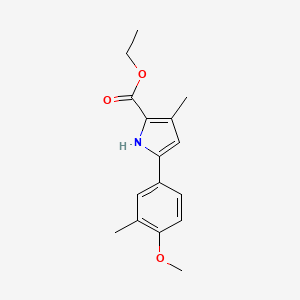
![6-[(3-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2752817.png)
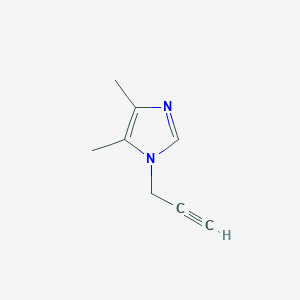

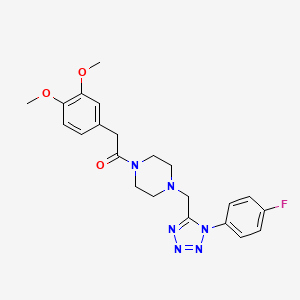
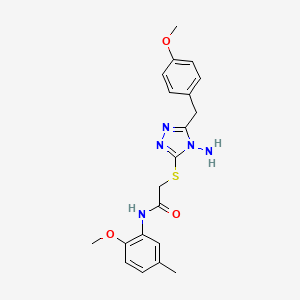
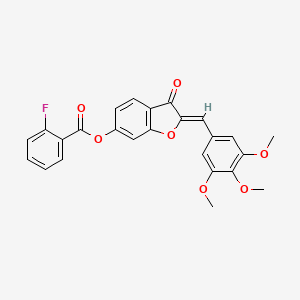
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2752827.png)
